

DHW-208: A Pan-PI3K Inhibitor for Breast Cancer Therapy

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Compound of Interest		
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A Technical Guide for Researchers and Drug Development Professionals

Introduction

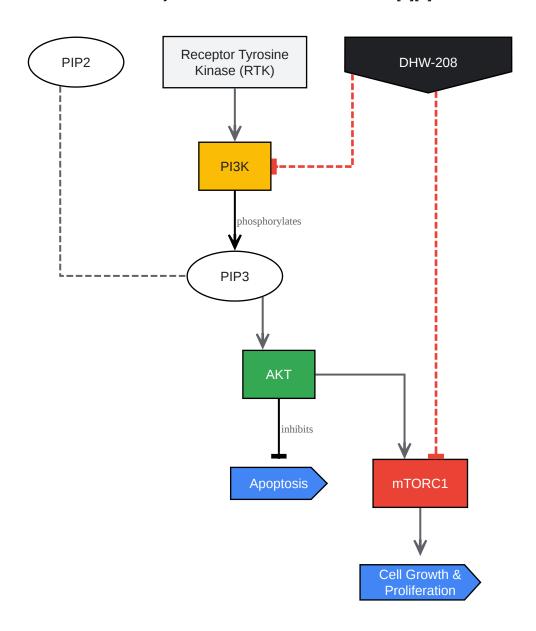
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, including breast cancer, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a key driver of tumorigenesis and therapeutic resistance.[1][3] DHW-208, a novel 4-aminoquinazoline derivative, has emerged as a potent pan-PI3K and dual PI3K/mTOR inhibitor, demonstrating significant anti-tumor activity in preclinical breast cancer models.[1][4] This technical guide provides an in-depth overview of DHW-208, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action of DHW-208

DHW-208 exerts its anti-cancer effects by targeting the PI3K/AKT/mTOR signaling cascade. As a pan-PI3K inhibitor, it demonstrates potent inhibitory activity against the four main class I PI3K isoforms (p110 α , p110 β , p110 δ , and p120 γ).[5][6] Furthermore, DHW-208 exhibits strong inhibitory activity against mTOR kinase, classifying it as a dual PI3K/mTOR inhibitor.[1] This dual inhibition leads to a comprehensive blockade of the pathway, resulting in the downregulation of key downstream effectors such as phosphorylated AKT (p-AKT), p-mTOR, p-



70S6K, and p-4EBP1.[1] The inhibition of this critical signaling pathway by DHW-208 ultimately leads to the suppression of breast cancer cell growth, proliferation, migration, and invasion.[1] [4] Moreover, DHW-208 has been shown to induce apoptosis through the mitochondrial pathway and cause G0/G1 cell-cycle arrest in breast cancer cells.[1][4]



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DHW-208 inhibits the PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy of DHW-208 in Breast Cancer



The anti-tumor potential of DHW-208 has been evaluated in a range of preclinical studies, encompassing both in vitro and in vivo models of breast cancer.

In Vitro Activity

DHW-208 has demonstrated potent and selective anti-proliferative activity against various human breast cancer cell lines while exhibiting significantly lower cytotoxicity towards normal breast cells.

Table 1: In Vitro Inhibitory Activity of DHW-208

Target	IC50 (nM)	Cell Line/Kinase	Assay Type
PI3K Isoforms			
ΡΙ3Κα	0.20[6]	-	Kinase Assay
РІЗКβ	2.99[6]	-	Kinase Assay
ΡΙ3Κδ	0.48[6]	-	Kinase Assay
РІЗКу	0.58[6]	-	Kinase Assay
mTOR	3[1]	-	Kinase Assay
Breast Cancer Cell Lines			
T47D	40[5]	Human Breast Cancer	SRB Assay
MDA-MB-231	400[5]	Human Breast Cancer	SRB Assay
BT474	Not specified	Human Breast Cancer	SRB Assay
MCF-7	220[6]	Human Breast Cancer	Not specified
Normal Breast Cells			
MCF-10A	>40,000[5]	Human Normal Breast	SRB Assay

In Vivo Efficacy



In vivo studies using a T-47D human breast cancer xenograft model in mice have confirmed the anti-tumor effects of DHW-208.[4] Treatment with DHW-208 resulted in a significant reduction in tumor growth.[4] Western blot analysis of tumor tissues from these studies confirmed the inhibition of the PI3K/AKT/mTOR pathway, as evidenced by the downregulation of p-AKT, p-mTOR, p-70S60K, and p-4EBP1.[1] Notably, DHW-208 was reported to exhibit more potent tumor growth inhibition in this model compared to the known PI3K/mTOR inhibitor BEZ235, with a favorable safety profile.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of DHW-208.

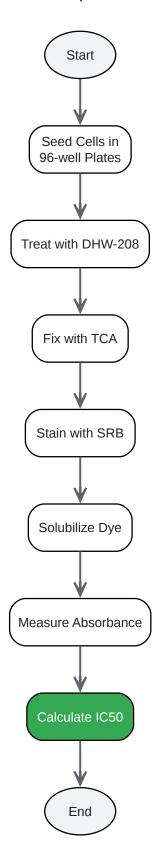
Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the anti-proliferative activity of DHW-208 against breast cancer cell lines.

- Cell Seeding: Plate breast cancer cells (e.g., T47D, MDA-MB-231, BT474, MCF-7) and normal breast cells (MCF-10A) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of DHW-208 for a specified period (e.g., 72 hours).
- Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
- Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM
 Tris base solution.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm)
 using a microplate reader.



• IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of DHW-208 required to inhibit cell growth by 50%.





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Workflow for the Sulforhodamine B (SRB) cell viability assay.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the PI3K/AKT/mTOR pathway.

- Cell Lysis: Lyse the treated and untreated breast cancer cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, etc.) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of DHW-208 in a living organism.

• Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., T-47D) into the flank of immunodeficient mice (e.g., nude mice).



- Tumor Growth: Allow the tumors to grow to a palpable size.
- Drug Administration: Randomly assign the mice to different treatment groups (e.g., vehicle control, DHW-208). Administer the treatment (e.g., orally or intraperitoneally) for a specified duration.
- Tumor Measurement: Measure the tumor volume periodically using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Conclusion

DHW-208 is a promising pan-PI3K and dual PI3K/mTOR inhibitor with potent anti-tumor activity against breast cancer in preclinical models. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a targeted therapy for breast cancer patients with aberrant pathway activation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate DHW-208 or other PI3K pathway inhibitors. Further clinical investigation is warranted to establish the safety and efficacy of DHW-208 in human breast cancer.

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